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molecular formula C11H8BrNO2 B1591417 Methyl 4-bromoquinoline-6-carboxylate CAS No. 219763-85-6

Methyl 4-bromoquinoline-6-carboxylate

Cat. No. B1591417
M. Wt: 266.09 g/mol
InChI Key: ROTWWLOBDCESBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06911469B2

Procedure details

To a solution of methyl 4-methoxy-6-quinolinecarboxylate (910 mg) in DMF (7 ml) was added phosphorus tribromide (1.57 ml) while stirring under ice-cooling. DMF (7 ml) was added and the mixture was heated at 80° C. for 3 hr. To the reaction mixture was added water (50 ml) and the reaction mixture was made weak basic with a 1N aqueous sodium hydroxide solution. The resulting precipitate was collected by filtration and purified by silica gel column chromatography (eluent: chloroform-methanol=100/0-100/1) to give the object compound (420 mg) as a yellow powder.
Name
methyl 4-methoxy-6-quinolinecarboxylate
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:13]([O:15][CH3:16])=[O:14])[CH:11]=2)[N:6]=[CH:5][CH:4]=1.P(Br)(Br)[Br:18].O.[OH-].[Na+]>CN(C=O)C>[Br:18][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:13]([O:15][CH3:16])=[O:14])[CH:11]=2)[N:6]=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
methyl 4-methoxy-6-quinolinecarboxylate
Quantity
910 mg
Type
reactant
Smiles
COC1=CC=NC2=CC=C(C=C12)C(=O)OC
Name
Quantity
1.57 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluent: chloroform-methanol=100/0-100/1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=NC2=CC=C(C=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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